N-cyclododecyl-N'-(3-methylbutyl)butanediamide
Description
N-cyclododecyl-N’-(3-methylbutyl)butanediamide is an organic compound with the molecular formula C21H40N2O2 It is characterized by the presence of a cyclododecyl group and a 3-methylbutyl group attached to a butanediamide backbone
Properties
Molecular Formula |
C21H40N2O2 |
|---|---|
Molecular Weight |
352.6 g/mol |
IUPAC Name |
N'-cyclododecyl-N-(3-methylbutyl)butanediamide |
InChI |
InChI=1S/C21H40N2O2/c1-18(2)16-17-22-20(24)14-15-21(25)23-19-12-10-8-6-4-3-5-7-9-11-13-19/h18-19H,3-17H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
UNHHSKQXIGAROZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CCC(=O)NC1CCCCCCCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclododecyl-N’-(3-methylbutyl)butanediamide typically involves the reaction of cyclododecylamine with 3-methylbutylamine in the presence of a butanediamide precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-cyclododecyl-N’-(3-methylbutyl)butanediamide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
N-cyclododecyl-N’-(3-methylbutyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-cyclododecyl-N’-(3-methylbutyl)butanediamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclododecyl-N’-(3-methylbutyl)butanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
N-cyclododecyl-N’-(3-methylbutyl)succinamide: Shares a similar structural framework but differs in the functional groups attached.
N-cyclododecyl-N’-(3-methylbutyl)hexanediamide: Another related compound with a longer carbon chain in the diamide backbone.
Uniqueness
N-cyclododecyl-N’-(3-methylbutyl)butanediamide is unique due to its specific combination of cyclododecyl and 3-methylbutyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
